

The Discovery and Metabolic Significance of 5-Oxopentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Oxopentanoic acid

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known by its synonyms glutaric semialdehyde and 4-formylbutanoic acid, is a bifunctional organic molecule featuring both a carboxylic acid and an aldehyde group.[1][2][3] This unique structure makes it a versatile intermediate in both chemical synthesis and biological pathways. While its natural occurrence has been identified in organisms such as the Asian honey bee (*Apis cerana*) and the parasite *Trypanosoma brucei*, its primary significance in the scientific community lies in its role as a key metabolite in amino acid catabolism, particularly in the degradation of lysine.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and metabolic importance of **5-oxopentanoic acid**, tailored for professionals in research and drug development.

Physicochemical Properties

5-Oxopentanoic acid is a solid at room temperature with a molecular formula of $C_5H_8O_3$ and a molecular weight of approximately 116.11 g/mol.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ O ₃	[2][3]
Molecular Weight	116.11 g/mol	[2][3]
CAS Number	5746-02-1	[3]
Appearance	Solid	[3]
Boiling Point	273 °C at 760 mmHg	
Density	1.127 g/cm ³	

Table 1: Physicochemical Properties of **5-Oxopentanoic Acid**

Historical Perspective and Discovery

While a definitive, singular "discovery" of **5-oxopentanoic acid** is not prominently documented in easily accessible historical records, its identification is intrinsically linked to the elucidation of amino acid metabolic pathways. Its role as an intermediate in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan has been established through extensive biochemical research. [4] The study of inborn errors of metabolism, such as Glutaric Aciduria Type I, has been instrumental in understanding the metabolic pathways involving this compound. [4][5][6] This genetic disorder, caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, metabolites downstream of **5-oxopentanoic acid**, highlighting its crucial position in the pathway. [4]

Synthesis of 5-Oxopentanoic Acid

Several synthetic routes to **5-oxopentanoic acid** have been developed, leveraging various starting materials and reaction types. A comparative summary of common synthesis methods is provided in Table 2.

Synthesis Method	Starting Material(s)	Typical Yield (%)	Reference(s)
Oxidation of 5-Hydroxypentanoic Acid	5-Hydroxypentanoic Acid	Moderate to High	
Ozonolysis of Cyclopentene	Cyclopentene	Moderate	[7]
Acid-Catalyzed Degradation of Hexoses	Glucose, Fructose	Varies	[2]
Biomass-Derived Synthesis from Furfural	Furfural	40-60	[2]
Hydrolysis of γ -Ketoglutaric Acid Derivatives	γ -Ketoglutaric Acid Esters/Anhydrides	Varies	[2]

Table 2: Comparison of Synthetic Routes to **5-Oxopentanoic Acid**

Experimental Protocols

1. Oxidation of 5-Hydroxypentanoic Acid using Pyridinium Chlorochromate (PCC)

This method involves the oxidation of the primary alcohol group of 5-hydroxypentanoic acid to an aldehyde using the mild oxidizing agent PCC.

- Materials: 5-hydroxypentanoic acid, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.
- Procedure:
 - Dissolve 5-hydroxypentanoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add PCC (1.5 equivalents) to the solution in one portion.

- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium byproducts.
- Wash the filter cake with additional DCM.
- Concentrate the filtrate under reduced pressure to yield the crude **5-oxopentanoic acid**.
- Purify the product by column chromatography on silica gel if necessary.

2. Ozonolysis of Cyclopentene

Ozonolysis provides a direct method to cleave the double bond of cyclopentene to form the desired dicarbonyl compound, which exists in equilibrium with the cyclic hemiacetal of **5-oxopentanoic acid**. A reductive workup is necessary to obtain the aldehyde.^[7]

- Materials: Cyclopentene, Ozone (O_3), Dichloromethane (DCM) or Methanol, Zinc dust (Zn), or Dimethyl sulfide (DMS), Acetic acid (for Zn workup).
- Procedure:
 - Dissolve cyclopentene (1 equivalent) in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and a vent.
 - Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
 - Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.
 - Purge the solution with an inert gas (e.g., nitrogen) to remove the excess ozone.
 - For reductive workup:
 - With Zinc: Add zinc dust (2 equivalents) and a small amount of acetic acid to the reaction mixture. Stir at room temperature until the ozonide is completely reduced.

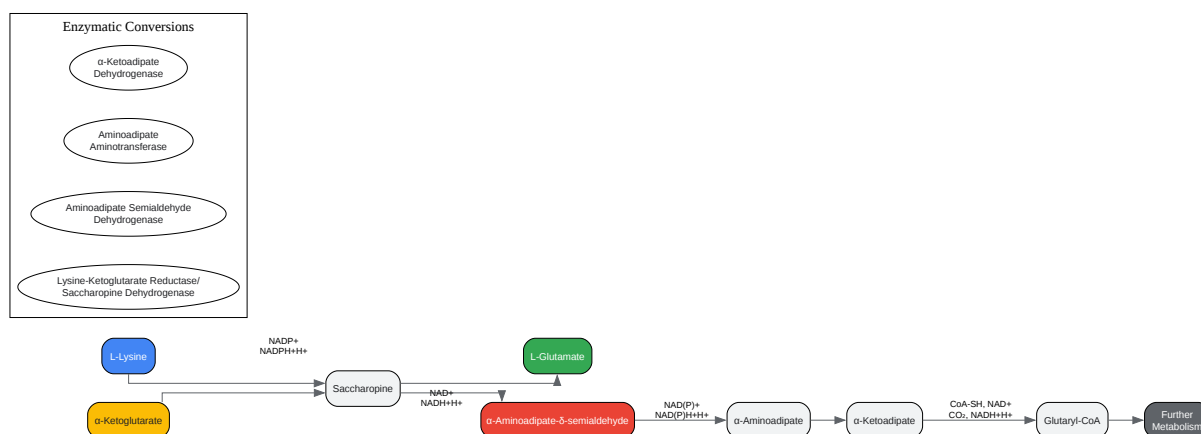
- With Dimethyl Sulfide: Add dimethyl sulfide (2 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for several hours.
- Filter the reaction mixture to remove any solids.
- Remove the solvent under reduced pressure.
- Purify the resulting **5-oxopentanoic acid**, typically by distillation or chromatography.

Role in Metabolic Pathways

5-Oxopentanoic acid, as glutaric semialdehyde, is a critical intermediate in the mitochondrial catabolism of the essential amino acid L-lysine via the saccharopine pathway.^[8] This pathway is the primary route for lysine degradation in mammals.^[8]

Lysine Degradation (Saccharopine Pathway)

The degradation of lysine begins with its condensation with α -ketoglutarate to form saccharopine. This is followed by the hydrolysis of saccharopine to yield L-glutamate and α -aminoadipate- δ -semialdehyde. This semialdehyde is then oxidized to α -aminoadipate. A subsequent transamination reaction converts α -aminoadipate to α -ketoadipate, which is then oxidatively decarboxylated to glutaryl-CoA. Glutaryl-CoA is further metabolized, and a defect in the enzyme glutaryl-CoA dehydrogenase leads to the aforementioned Glutaric Aciduria Type I.^{[4][9]} Although not directly in the main pathway, glutaric semialdehyde (**5-oxopentanoic acid**) is structurally and metabolically related to the intermediates of this pathway.



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Figure 1: The Saccharopine Pathway for Lysine Degradation. This diagram illustrates the key enzymatic steps in the breakdown of L-lysine.

Analytical Methods for Characterization

The characterization and quantification of **5-oxopentanoic acid** are crucial for both synthetic chemistry and metabolic studies. A variety of analytical techniques are employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for the structural elucidation of **5-oxopentanoic acid**. The proton NMR spectrum would characteristically show a downfield signal for the aldehydic proton (around 9.8 ppm) and the carboxylic acid proton (typically broad, >10 ppm), along with signals for the methylene protons in the aliphatic chain. The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the methylene carbons.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of **5-oxopentanoic acid**. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for its unambiguous identification.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in **5-oxopentanoic acid**. Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1710 cm^{-1}) and the aldehyde (around 1725 cm^{-1}), as well as the broad O-H stretch of the carboxylic acid ($2500\text{--}3300\text{ cm}^{-1}$), would be expected.

Applications in Research and Drug Development

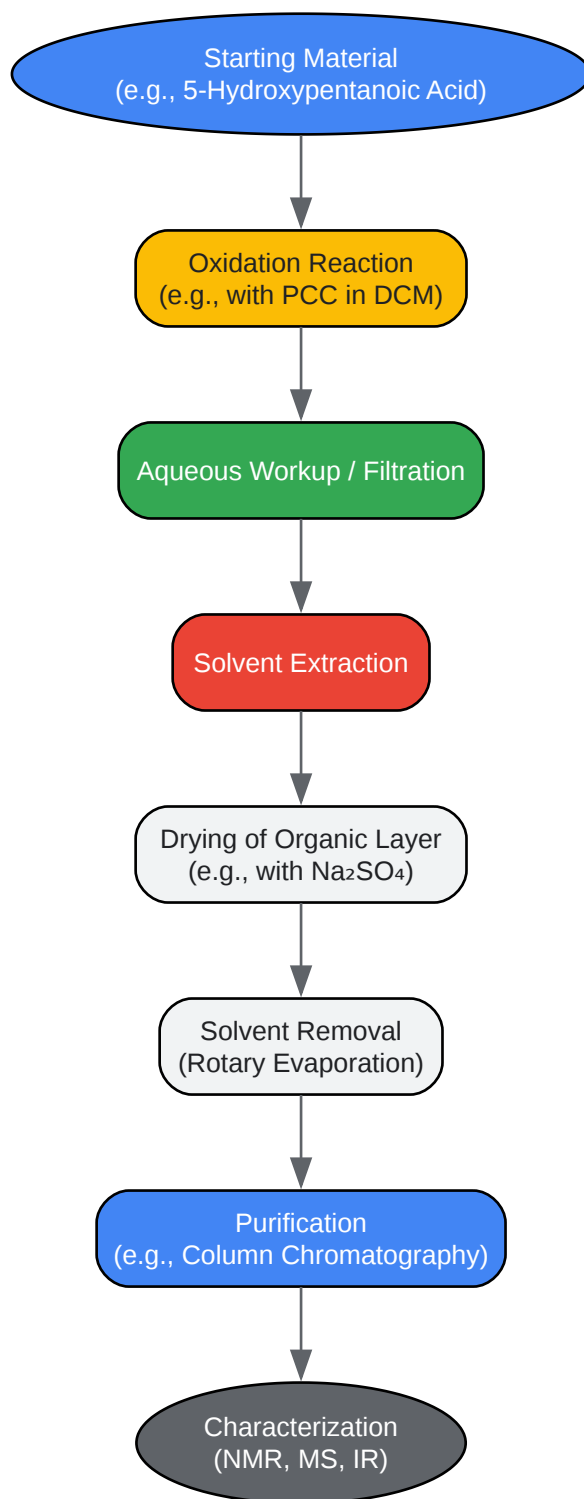
The unique bifunctional nature of **5-oxopentanoic acid** makes it a valuable building block in organic synthesis for the preparation of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its involvement in key metabolic pathways also makes it and its derivatives subjects of interest in the study of metabolic disorders and the development of potential therapeutic interventions. For example, understanding the flux through the lysine degradation pathway and the enzymes involved is critical for developing strategies to manage conditions like Glutaric Aciduria Type I.[\[8\]](#)[\[10\]](#)

Conclusion

5-Oxopentanoic acid, or glutaric semialdehyde, is a molecule of significant interest due to its dual functionality and its central role in amino acid metabolism. While its historical discovery is intertwined with the broader exploration of biochemical pathways, modern synthetic methods provide accessible routes to this important compound. A thorough understanding of its synthesis, properties, and biological function is essential for researchers and professionals in

the fields of chemistry, biochemistry, and drug development, opening avenues for further investigation into its synthetic applications and its role in health and disease.

Workflow for Synthesis and Purification of 5-Oxopentanoic Acid



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Figure 2: General Workflow for the Synthesis and Purification of **5-Oxopentanoic Acid**. This diagram outlines the typical steps involved in the chemical synthesis and subsequent isolation of the target compound.

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